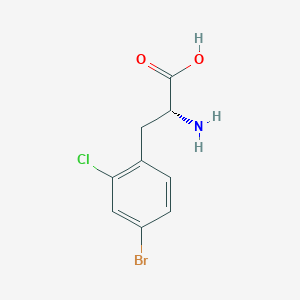

4-Bromo-2-chloro-D-phenylalanine

Description

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-amino-3-(4-bromo-2-chlorophenyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrClNO2/c10-6-2-1-5(7(11)4-6)3-8(12)9(13)14/h1-2,4,8H,3,12H2,(H,13,14)/t8-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXICTVGEEAEXIN-MRVPVSSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)Cl)CC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1Br)Cl)C[C@H](C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What are the physicochemical properties of 4-Bromo-2-chloro-D-phenylalanine?

This technical guide provides a comprehensive overview of the known physicochemical properties of 4-Bromo-D-phenylalanine, an unnatural amino acid derivative utilized in biochemical research and pharmaceutical development. Its incorporation into peptides and proteins allows for the exploration of enzyme inhibition, receptor binding, and the modification of protein structure and function.

Core Physicochemical Data

The fundamental physicochemical identifiers and properties of 4-Bromo-D-phenylalanine are summarized below. This data is crucial for its application in experimental settings, including dosage calculations, solvent selection, and analytical characterization.

| Identifier | Value | Source |

| IUPAC Name | 2-amino-3-(4-bromophenyl)propanoic acid | [1] |

| CAS Number | 62561-74-4 | [2][3] |

| Molecular Formula | C9H10BrNO2 | [2][3] |

| SMILES Notation | C1=CC(=CC=C1CC(C(=O)O)N)Br | [1] |

| InChI Key | PEMUHKUIQHFMTH-UHFFFAOYSA-N | [1][4] |

| Property | Value | Source |

| Molecular Weight | 244.1 g/mol | [2][5] |

| Appearance | White to off-white powder | [2] |

| Melting Point | 216 - 222 ºC | [2] |

| Purity | ≥ 99.9% (Chiral HPLC) | [2] |

| Storage Conditions | 0-8°C | [2][5] |

Experimental Protocols

The determination of the physicochemical properties of amino acid derivatives like 4-Bromo-D-phenylalanine involves a suite of standard analytical techniques. While specific experimental reports for this compound are not detailed in the provided search results, the following are representative methodologies.

Melting Point Determination

The melting point of a crystalline solid is a key indicator of its purity.

A small, finely powdered sample of the amino acid is packed into a capillary tube and placed in a calibrated melting point apparatus. The temperature is ramped up slowly, and the range from which the substance first begins to melt to when it becomes completely liquid is recorded as the melting point. A narrow melting range typically signifies high purity.

Chiral Purity by High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is essential for separating enantiomers and determining the enantiomeric excess of a chiral compound like 4-Bromo-D-phenylalanine.

A solution of the sample is injected into an HPLC system equipped with a chiral stationary phase column. The different enantiomers interact differently with the chiral column, leading to their separation. A detector, typically UV, measures the concentration of each eluting enantiomer, and the relative peak areas are used to calculate the chiral purity.

Role in Peptide Synthesis

4-Bromo-D-phenylalanine is a valuable building block in solid-phase peptide synthesis (SPPS), where it is incorporated into a growing peptide chain to create novel peptides with modified properties. The bromine atom can serve as a handle for further chemical modifications or influence biological activity.

This diagram illustrates the cyclical nature of SPPS, highlighting the step where 4-Bromo-D-phenylalanine, typically with a temporary protecting group like Fmoc, is coupled to the growing peptide chain anchored to a solid resin. Repetitive cycles of deprotection and coupling allow for the assembly of a custom peptide sequence. The final step involves cleaving the completed peptide from the solid support.

References

- 1. 4-Bromophenylalanine | C9H10BrNO2 | CID 85681 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. 62561-74-4 | 4757-9-01 | 4-Bromo-D-phenylalanine | SynQuest Laboratories [synquestlabs.com]

- 4. 4-Bromo-DL-phenylalanine, 98+%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 5. chemimpex.com [chemimpex.com]

Spectroscopic and Synthetic Overview of 4-Bromo-2-chloro-D-phenylalanine: A Technical Guide

Introduction

4-Bromo-2-chloro-D-phenylalanine is a synthetically derived, non-proteinogenic amino acid. Its unique halogenation pattern on the phenyl ring makes it a compound of interest for researchers in drug discovery and development. The bromine and chlorine substituents can significantly influence the molecule's steric and electronic properties, offering a scaffold for creating novel peptides with modified conformations, stability, and biological activity. This technical guide provides an overview of the spectroscopic data for closely related compounds, general experimental protocols for characterization, and a plausible synthetic route, addressing the current lack of publicly available data for this specific molecule.

Spectroscopic Data of Related Compounds

The following tables summarize the available spectroscopic data for 4-Bromo-L-phenylalanine and 4-Bromo-DL-phenylalanine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data for 4-Bromo-L-phenylalanine

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.34 | d | 8 | 2 x Ar-H |

| 7.00 | d | 8 | 2 x Ar-H |

| 3.28 - 3.33 | m | α-H | |

| 2.75 | dd | 16, 8 | β-H |

| 2.65 | dd | 16, 8 | β-H |

| Solvent: D₂O + NaOH[1] |

¹³C NMR Data for 4-Bromo-L-phenylalanine

| Chemical Shift (δ) ppm | Assignment |

| 182.13 | C=O |

| 137.39 | Ar-C |

| 131.32 | Ar-C |

| 131.22 | Ar-C |

| 119.73 | Ar-C |

| 57.28 | α-C |

| 40.21 | β-C |

| Solvent: D₂O + NaOH[1] |

Mass Spectrometry (MS)

LC-MS Data for 4-Bromo-L-phenylalanine

| m/z | Intensity (%) | Ion |

| 243.99696 | 9.10 | [M+H]⁺ |

| 226.97055 | 3.60 | |

| 197.99144 | 100 | |

| 184.95988 | 4.00 | |

| 119.07306 | 13.50 |

Infrared (IR) Spectroscopy

A general IR spectrum of a phenylalanine derivative would be expected to show characteristic peaks for the amino acid functional groups. The data for 4-Bromophenylalanine is available and can be used as a reference. Key expected absorptions include:

-

~3000-3300 cm⁻¹: N-H stretching of the amino group.

-

~2500-3000 cm⁻¹: O-H stretching of the carboxylic acid.

-

~1700-1725 cm⁻¹: C=O stretching of the carboxylic acid.

-

~1500-1600 cm⁻¹: N-H bending of the amino group.

-

Aromatic C-H and C=C stretches: Typically observed in the fingerprint region.

-

C-Br and C-Cl stretches: Expected at lower wavenumbers, typically below 800 cm⁻¹.

Experimental Protocols

Detailed experimental protocols for obtaining spectroscopic data for novel compounds like this compound would follow standard analytical chemistry procedures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD) in a 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to an internal standard (e.g., TMS or the residual solvent peak).

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile/water).

-

Infusion: Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

-

Ionization: Utilize an appropriate ionization technique, such as Electrospray Ionization (ESI), to generate gas-phase ions.

-

Mass Analysis: Analyze the ions using a mass analyzer (e.g., Quadrupole, Time-of-Flight, or Orbitrap) to determine the mass-to-charge ratio (m/z). High-resolution mass spectrometry is recommended to confirm the elemental composition.

Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare the sample as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory for solid samples.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Synthetic and Analytical Workflows

The synthesis of this compound would likely start from a commercially available substituted toluene or aniline. A plausible synthetic route and a general analytical workflow for characterization are depicted below.

Caption: Proposed synthetic pathway for this compound.

References

Potential biological activities of 4-Bromo-2-chloro-D-phenylalanine

A comprehensive review of available scientific literature reveals no specific biological activity data for 4-Bromo-2-chloro-D-phenylalanine. Extensive searches of scholarly databases, patent literature, and chemical supplier information did not yield any published studies detailing the pharmacology, mechanism of action, or experimental evaluation of this specific di-halogenated derivative of D-phenylalanine.

While direct information is unavailable for this compound, research on other halogenated phenylalanine analogs provides some context for its potential, albeit speculative, biological relevance. The introduction of halogen atoms to the phenyl ring of phenylalanine can significantly modify its biochemical properties and biological activity.

General Biological Activities of Halogenated Phenylalanine Derivatives

Halogenation of the phenylalanine scaffold has been explored in various research areas, leading to compounds with a range of biological activities. These activities are highly dependent on the nature of the halogen(s), their position on the phenyl ring, and the stereochemistry of the amino acid.

1. Enzyme Inhibition:

Certain halogenated phenylalanine analogs have been investigated as enzyme inhibitors. For example, p-Chlorophenylalanine is a well-known irreversible inhibitor of tryptophan hydroxylase, the rate-limiting enzyme in serotonin biosynthesis.[1] This inhibition leads to a depletion of serotonin in the brain, making it a valuable tool in neuroscience research to study the roles of this neurotransmitter. While no direct evidence exists, the structural similarity of this compound suggests it could potentially interact with enzymes involved in amino acid metabolism or neurotransmitter synthesis.

2. Amino Acid Transporter Selectivity:

The position and nature of halogen substituents on the phenyl ring of phenylalanine can influence its affinity and selectivity for different amino acid transporters. For instance, studies on halogenated L-phenylalanine analogs have shown that the position of the halogen can significantly impact their interaction with the L-type amino acid transporter 1 (LAT1), a transporter often overexpressed in cancer cells.[2] This suggests that halogenated phenylalanines could be explored for their potential in targeted drug delivery to tumors.

3. Neuroprotective and Neuromodulatory Effects:

Some halogenated derivatives of L-phenylalanine have demonstrated neuroprotective properties. These compounds can modulate excitatory glutamatergic synaptic transmission, which is implicated in various neurological disorders.[3] This raises the possibility that other halogenated phenylalanines could possess similar neuromodulatory activities.

4. Building Blocks for Novel Therapeutics:

Halogenated amino acids, including derivatives of phenylalanine, serve as important building blocks in the synthesis of novel pharmaceutical compounds.[4] The incorporation of halogens can alter the conformational properties, metabolic stability, and binding interactions of peptides and small molecule drugs.

Postulated Signaling Pathway Involvement

Based on the activities of related compounds, one could speculate that if this compound were to exhibit biological activity, it might involve pathways related to amino acid metabolism or neurotransmitter signaling. The following diagram illustrates a hypothetical workflow for investigating such potential activities.

Caption: Hypothetical experimental workflow for characterizing the biological activity of this compound.

Conclusion

References

A Comprehensive Review of Halogenated Phenylalanine Derivatives: Synthesis, Applications, and Experimental Insights

For Researchers, Scientists, and Drug Development Professionals

Halogenated derivatives of the essential amino acid phenylalanine have emerged as pivotal tools in chemical biology, drug discovery, and materials science. The strategic incorporation of halogen atoms—fluorine, chlorine, bromine, and iodine—onto the phenyl ring of phenylalanine profoundly influences its physicochemical and biological properties. This alteration can enhance metabolic stability, modulate receptor binding affinity, and introduce novel functionalities for bioorthogonal chemistry and medical imaging. This technical guide provides an in-depth review of the synthesis, applications, and experimental protocols associated with these versatile compounds.

Physicochemical Properties of Halogenated Phenylalanine Derivatives

The introduction of halogens to the phenylalanine scaffold alters key molecular properties such as size, hydrophobicity, and electronic character. These changes are fundamental to the diverse applications of these derivatives.

| Derivative | Molecular Weight ( g/mol ) | LogP (Calculated) | Notes |

| L-Phenylalanine | 165.19 | -1.4 | Parent amino acid |

| 4-Fluoro-L-phenylalanine | 183.18[1][2] | -1.9[1][2] | Minimal steric perturbation, alters electronic properties.[3][4] |

| 3-Fluoro-L-phenylalanine | 183.18[5] | -1.9[5] | Isomer with different electronic distribution. |

| 4-Chloro-L-phenylalanine | 199.63[6] | - | Used as an inhibitor of tryptophan hydroxylase.[6] |

| 4-Bromo-L-phenylalanine | 244.09 | - | Intermediate in organic synthesis.[7] |

| 4-Iodo-L-phenylalanine | 291.09[8] | -0.9[8] | Used in peptide synthesis and for radiolabeling.[9][10] |

Synthesis of Halogenated Phenylalanine Derivatives

A variety of synthetic strategies have been developed to produce halogenated phenylalanine derivatives, ranging from classical organic chemistry methods to modern enzymatic and cross-coupling reactions.

Chemical Synthesis

A common approach for the synthesis of 4-Bromo-L-phenylalanine involves the deprotection of a protected starting material.[7] For instance, (S)-acetyl-protected 4-bromophenylalanine can be deprotected using hydrochloric acid.[7]

Experimental Protocol: Synthesis of 4-Bromo-L-phenylalanine [7]

-

Dissolve (S)-acetyl-protected 4-bromophenylalanine (10 g, 0.048 mol) in a 10% hydrochloric acid solution (100 mL).

-

Heat the mixture to 95-100°C for 6 hours with stirring.

-

Neutralize the pH with triethylamine.

-

Collect the resulting solid by filtration.

-

Wash the solid with water (40 mL) to obtain the final product.

This method yields 4-Bromo-L-phenylalanine as a white solid with a reported yield of 68.4% and an enantiomeric purity of 99.77% as determined by HPLC.[7]

Fluorinated phenylalanine derivatives can be synthesized through various methods, including Negishi cross-coupling reactions, which involve the coupling of aryl halides with organozinc compounds catalyzed by palladium.[3][4] Another method is the Stille coupling reaction for the synthesis of ortho-substituted derivatives.[3][4]

Enzymatic Synthesis

Enzymatic methods offer a green and highly stereoselective alternative for the synthesis of halogenated phenylalanine derivatives.[11][12][13] For example, isotopically labeled halogenated L-phenylalanine can be synthesized by the addition of ammonia to a halogenated derivative of (E)-cinnamic acid, a reaction catalyzed by phenylalanine ammonia lyase.[11][12]

Experimental Protocol: Enzymatic Synthesis of Halogenated L-Phenylalanine [11][12]

-

Prepare a reaction mixture containing the halogenated derivative of (E)-cinnamic acid in an isotopically enriched buffer solution.

-

Add phenylalanine ammonia lyase to the mixture to catalyze the addition of ammonia.

-

Monitor the reaction for the formation of the desired halogenated L-phenylalanine isotopomer.

-

The resulting halogenated phenylpyruvic acid can be obtained by the conversion of the corresponding L-phenylalanine isotopomer in the presence of phenylalanine dehydrogenase.[11][12]

This enzymatic approach provides good yields and high isotopic abundance.[11][12]

Caption: Enzymatic synthesis of halogenated phenylalanine derivatives.

Applications in Drug Discovery and Development

Halogenated phenylalanine derivatives are invaluable in medicinal chemistry and drug development due to their ability to modulate biological activity and serve as probes for studying biological systems.

Enzyme Inhibition

-

p-Chlorophenylalanine (PCPA) : This compound is a well-known irreversible inhibitor of tryptophan hydroxylase, the rate-limiting enzyme in serotonin biosynthesis.[6] This property has led to its experimental use in treating conditions like carcinoid syndrome, although side effects have limited its clinical development.[6]

Caption: Inhibition of serotonin synthesis by PCPA.

Peptide and Protein Engineering

The incorporation of halogenated phenylalanine into peptides and proteins is a powerful strategy to enhance their properties.[14] Fluorinated amino acids, for instance, can increase the metabolic stability of therapeutic proteins and peptide-based vaccines.[3][4] The introduction of iodine, on the other hand, facilitates radiolabeling for imaging studies and can be used in bioconjugation.[9][10]

-

Boc-D-4-Iodophenylalanine and Fmoc-4-iodo-L-phenylalanine : These protected forms of 4-iodophenylalanine are crucial building blocks in solid-phase peptide synthesis.[9][10] The iodine atom serves as a handle for attaching imaging agents or drugs for targeted delivery.[9]

Neuroprotection

Recent studies have shown that halogenated derivatives of L-phenylalanine, such as 3,5-dibromo-l-tyrosine (DBrT), exhibit neuroprotective effects in models of brain ischemia.[15][16] These compounds can attenuate excitatory glutamatergic synaptic transmission, suggesting a potential therapeutic avenue for conditions characterized by glutamate overactivation.[15][16] In a rat model of stroke, DBrT was found to decrease brain infarct volume and improve neurological deficit scores.[15][16]

Analytical Techniques

The analysis of halogenated phenylalanine derivatives often involves standard chromatographic and spectroscopic methods.

Experimental Protocol: HPLC Analysis [17]

-

Sample Preparation : Homogenize tissue samples in ice-cold PBS. Centrifuge the homogenate and mix the supernatant with acetonitrile to precipitate proteins. After further centrifugation, dry the resulting supernatant.

-

Reconstitution : Reconstitute the residue in a sodium borate buffer.

-

HPLC Analysis : Inject the reconstituted sample into an HPLC system for separation and quantification.

This protocol is a general guideline, and specific conditions such as the column, mobile phase, and detection method will vary depending on the specific derivative and the matrix.

Future Perspectives

The field of halogenated phenylalanine derivatives continues to expand, with ongoing research into novel synthetic methods, particularly those employing enzymatic and biocatalytic approaches. The unique properties conferred by halogenation will undoubtedly lead to the development of new therapeutic agents, advanced biomaterials, and more sensitive diagnostic tools. The continued exploration of the structure-activity relationships of these compounds will be crucial for unlocking their full potential in various scientific and medical applications.

References

- 1. p-Fluorophenylalanine | C9H10FNO2 | CID 4654 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-fluoro-L-phenylalanine | C9H10FNO2 | CID 716312 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]

- 4. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3-Fluorophenylalanine | C9H10FNO2 | CID 9976 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Fenclonine - Wikipedia [en.wikipedia.org]

- 7. Page loading... [wap.guidechem.com]

- 8. 4-Iodophenylalanine | C9H10INO2 | CID 134497 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

- 10. chemimpex.com [chemimpex.com]

- 11. Enzymatic synthesis of halogen derivatives of L-phenylalanine and phenylpyruvic acid stereoselectively labeled with hydrogen isotopes in the side chain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]

- 14. mdpi.com [mdpi.com]

- 15. ahajournals.org [ahajournals.org]

- 16. Neuroprotective action of halogenated derivatives of L-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1) - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and History of Halogenated Phenylalanine Derivatives, with a Focus on 4-Bromo-2-chloro-phenylalanine

Disclaimer: This technical guide addresses the discovery, history, and scientific details of halogenated phenylalanine derivatives. It is important to note that specific research and historical data for 4-Bromo-2-chloro-D-phenylalanine are scarce in publicly available scientific literature. Therefore, this document provides a comprehensive overview based on available information for closely related compounds, including the L-enantiomer, the DL-racemic mixture, and other relevant halogenated phenylalanine analogues.

Introduction

Unnatural amino acids (UAAs) are pivotal tools in chemical biology, drug discovery, and materials science. Their incorporation into peptides and proteins allows for the modulation of biological activity, enhancement of stability, and introduction of novel functionalities. Among the vast array of UAAs, halogenated phenylalanine derivatives have garnered significant attention due to the unique physicochemical properties imparted by halogen atoms, such as altered steric bulk, lipophilicity, and electronic character. This guide delves into the scientific landscape of these compounds, with a particular focus on the synthesis and properties of 4-bromo-2-chloro-phenylalanine isomers.

Discovery and Developmental History

-

Biophysical Probes: The heavy atoms (bromine and chlorine) can serve as useful probes in X-ray crystallography for phasing purposes.

-

Pharmacological Modulators: Halogenation can significantly alter the binding affinity and selectivity of peptide-based drugs for their biological targets.

-

Metabolic Stability Enhancers: The introduction of halogens can block sites of metabolic degradation, thereby increasing the in vivo half-life of therapeutic peptides.

The L-enantiomer, often protected with a fluorenylmethyloxycarbonyl (Fmoc) group, is commercially available, indicating its use in solid-phase peptide synthesis. The DL-racemic mixture is also available and has been noted as an irreversible inhibitor of tryptophan hydroxylase, an enzyme critical for serotonin biosynthesis. This suggests its application in neuroscience research to study the effects of serotonin depletion.

Physicochemical Properties

The introduction of bromine and chlorine atoms onto the phenylalanine scaffold significantly alters its physical and chemical properties compared to the parent amino acid. A summary of available data for relevant compounds is presented below.

| Property | 4-Bromo-L-phenylalanine | 4-Chloro-L-phenylalanine | 4-Chloro-DL-phenylalanine | L-Phenylalanine |

| Molecular Formula | C₉H₁₀BrNO₂[1] | C₉H₁₀ClNO₂[2] | C₉H₁₀ClNO₂[3] | C₉H₁₁NO₂[4] |

| Molecular Weight | 244.08 g/mol [1] | 199.63 g/mol [2] | 199.63 g/mol [3] | 165.19 g/mol [4] |

| Melting Point | Not available | 263 °C (dec.)[5] | ~265°C (decomposition)[6] | Not available |

| Appearance | White or off-white solid[7] | Not available | Powder or crystals or crystalline powder[6] | Odorless white crystalline powder[4] |

| Solubility | Not available | Not available | Soluble to 10 mM in 1eq. NaOH and to 5 mM in water with gentle warming.[3] | Not available |

| CAS Number | 24250-84-8[1] | 14173-39-8[5] | 7424-00-2[3] | Not available |

Experimental Protocols

The synthesis of specific enantiomers of halogenated phenylalanine derivatives often requires asymmetric synthesis or chiral resolution techniques. Below are generalized experimental protocols based on published methodologies for similar compounds.

Asymmetric Synthesis of Halogenated Phenylalanine Derivatives

A common strategy for the asymmetric synthesis of unnatural α-amino acids is the alkylation of a chiral glycine enolate equivalent. Phase-transfer catalysis has emerged as a powerful method for this transformation.[8]

General Workflow for Asymmetric Synthesis:

Figure 1: Asymmetric synthesis workflow for halogenated phenylalanines.

Detailed Methodology:

-

Preparation of the Glycine Schiff Base: N-(diphenylmethylene)glycine tert-butyl ester is prepared by the condensation of glycine tert-butyl ester with benzophenone imine.

-

Asymmetric Phase-Transfer Catalyzed Alkylation: The glycine Schiff base is alkylated with the corresponding substituted benzyl bromide (e.g., 4-bromo-2-chlorobenzyl bromide) in a biphasic system (e.g., toluene/water) in the presence of a chiral phase-transfer catalyst, such as a derivative of a Cinchona alkaloid, and a base (e.g., cesium hydroxide). The choice of catalyst dictates the stereochemistry of the product (either D or L).[8]

-

Deprotection: The resulting protected amino acid is deprotected under acidic conditions (e.g., by heating with hydrochloric acid) to yield the final halogenated phenylalanine.

Synthesis of 4-Bromo-L-phenylalanine (Alternative Method)

An alternative approach involves the deacetylation of an acetyl-protected starting material.[7]

-

Reaction Setup: The (S)-acetyl-protected starting material is dissolved in 10% hydrochloric acid.

-

Hydrolysis: The mixture is heated at 95-100°C for 6 hours with stirring.

-

Neutralization and Isolation: The pH is neutralized with triethylamine. The resulting solid product is collected by filtration and washed with water to yield 4-Bromo-L-phenylalanine.[7]

Biological Activity and Signaling Pathways

Halogenated phenylalanine derivatives can interact with various biological systems. A notable example is their interaction with amino acid transporters. The L-type amino acid transporter 1 (LAT1) is a particularly important target, as it is overexpressed in many cancer cells and is responsible for the transport of large neutral amino acids. The affinity of phenylalanine analogs for LAT1 and LAT2 can be modulated by the position and nature of the halogen substituent.[9]

Hypothesized Interaction with Amino Acid Transporters:

Figure 2: Cellular uptake via LAT1 and LAT2 transporters.

As previously mentioned, 4-chloro-DL-phenylalanine is an irreversible inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in the synthesis of serotonin (5-hydroxytryptamine, 5-HT).[3]

Inhibition of the Serotonin Synthesis Pathway:

Figure 3: Inhibition of tryptophan hydroxylase by 4-Chloro-DL-phenylalanine.

Conclusion

While specific historical and discovery details for this compound are not prominent in the scientific literature, the broader class of halogenated phenylalanine derivatives represents a significant area of chemical and pharmaceutical research. The available data on related isomers and analogues highlight their importance as tools for peptide modification, drug design, and neurochemical research. The synthetic methodologies are well-established, allowing for the creation of specific enantiomers with tailored properties. The biological activity of these compounds, particularly their interaction with amino acid transporters and enzymes involved in neurotransmitter synthesis, underscores their potential for further investigation and application in the life sciences. Future research may yet uncover more specific roles and a richer history for the D-enantiomer of 4-Bromo-2-chloro-phenylalanine.

References

- 1. 4-Bromo-L-phenylalanine | C9H10BrNO2 | CID 671214 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Chloro-L-phenylalanine | C9H10ClNO2 | CID 736190 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Chloro-DL-phenylalanine, 98+% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. L-Phenylalanine | C9H11NO2 | CID 6140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Tryptophan hydroxylase inhibitor, powder | Sigma-Aldrich [sigmaaldrich.com]

- 6. 4-Chloro-DL-phenylalanine, 98+% 10 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 7. Page loading... [guidechem.com]

- 8. Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives Catalyzed by Cinchona Alkaloid Quaternary Ammonium Salts as Asymmetric Phase Transfer Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1) - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Physicochemical Landscape of 4-Bromo-2-chloro-D-phenylalanine: A Technical Guide to Solubility and Stability

For Immediate Release

This technical guide provides an in-depth analysis of the solubility and stability of 4-Bromo-2-chloro-D-phenylalanine, a halogenated derivative of the amino acid D-phenylalanine. This document is intended for researchers, scientists, and professionals in drug development who utilize this compound in their work. Given the limited publicly available data for this specific substituted phenylalanine, this guide establishes a framework for its characterization by presenting detailed experimental protocols and analogous data from structurally related compounds.

Core Physicochemical Properties: An Overview

Solubility Profile: Insights from Analogs

Quantitative solubility data for this compound in common laboratory solvents is not extensively documented in peer-reviewed literature. However, data from analogous compounds, such as 4-Chloro-DL-phenylalanine and the parent amino acid L-phenylalanine, can offer a predictive baseline.

A datasheet for 4-Chloro-DL-phenylalanine indicates a solubility of 2 mg/mL in Dimethyl Sulfoxide (DMSO) and insolubility in water and ethanol.[3] This suggests that this compound is also likely to exhibit preferential solubility in polar aprotic solvents. The increased halogenation may further enhance its solubility in organic solvents compared to singly halogenated analogs.

For comparative purposes, the solubility of L-phenylalanine in various solvents is presented below. It is anticipated that the solubility of this compound in aqueous and protic solvents will be considerably lower than that of L-phenylalanine due to the hydrophobic nature of the halogen substituents.

Table 1: Solubility of L-Phenylalanine in Various Solvents at 298.15 K

| Solvent | Molal Solubility (mol/kg) |

| Water | 0.179 |

| Methanol | 0.012 |

| Ethanol | 0.005 |

| Dimethyl Sulfoxide (DMSO) | 0.135 |

| Acetonitrile | 0.002 |

| Acetone | 0.001 |

| N,N-Dimethylformamide (DMF) | 0.034 |

Source: Data adapted from scientific literature.[4]

Table 2: Qualitative and Quantitative Solubility of a Halogenated Analog

| Compound | Solvent | Solubility |

| 4-Chloro-DL-phenylalanine | DMSO | 2 mg/mL (10.01 mM) |

| Water | Insoluble | |

| Ethanol | Insoluble |

Source: Data from a supplier datasheet.[3]

Stability Considerations and Degradation Pathways

The stability of an active pharmaceutical ingredient (API) is critical for its development and formulation.[5] For this compound, stability should be assessed under various conditions, including temperature, humidity, pH, and light.

Product datasheets for the related compound, 4-Bromo-D-phenylalanine, recommend storage at 0-8°C, suggesting potential thermal lability at room temperature.[6] Halogenated organic compounds can also be susceptible to photolytic degradation and hydrolysis under certain pH conditions.

Research on peptides incorporating halogenated amino acids suggests that halogenation can, in some contexts, enhance proteolytic stability.[2] This could be a beneficial attribute for peptide-based therapeutics incorporating this compound.

Table 3: General Stability Profile of Halogenated Phenylalanine Derivatives

| Condition | Potential Impact |

| Temperature | Likely requires refrigerated storage (0-8°C) to minimize degradation. |

| pH | Susceptibility to hydrolysis at pH extremes should be investigated. |

| Light | Potential for photolytic degradation; storage in light-resistant containers is recommended. |

| Oxidation | The phenyl ring may be susceptible to oxidative degradation. |

Experimental Protocols

To ascertain the precise solubility and stability of this compound, the following established experimental protocols are recommended.

Solubility Determination: The Shake-Flask Method

The equilibrium solubility of a compound is a fundamental parameter. The shake-flask method is a reliable technique for this determination.

Caption: Workflow for Equilibrium Solubility Determination.

Stability Testing: A Stress-Testing Protocol

Stress testing is crucial to identify potential degradation pathways and intrinsic stability.

References

- 1. Non-additive stabilization by halogenated amino acids reveals protein plasticity on a sub-angstrom scale - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. selleckchem.com [selleckchem.com]

- 4. Molal Solubility, Dissociation, Association and Solvation Parameters for Saturated Phenylalanine Solutions in Various Solvents at 298.15 K [article.sapub.org]

- 5. 4-Bromo-L-phenylalanine | C9H10BrNO2 | CID 671214 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

Navigating the Landscape of High-Purity 4-Bromo-2-chloro-D-phenylalanine for Advanced Research

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Commercial Landscape and Sourcing Strategies

High-purity 4-Bromo-2-chloro-D-phenylalanine is a specialized chemical not commonly listed in off-the-shelf supplier catalogs. Researchers seeking to procure this compound will likely need to engage with companies offering custom synthesis services. Several chemical suppliers specialize in the synthesis of complex amino acid derivatives and can be contracted to produce this compound to desired purity specifications.

For reference and comparison, several mono-halogenated D-phenylalanine derivatives are commercially available. These compounds can serve as benchmarks for expected purity, analytical characterization, and potential biological activity.

Table 1: Commercial Availability of Related Halogenated D-Phenylalanine Derivatives

| Compound | Supplier(s) | Purity | Analytical Method(s) |

| 4-Bromo-D-phenylalanine | Chem-Impex, SynQuest Labs | ≥99.9% | Chiral HPLC |

| 4-Chloro-D-phenylalanine | Thermo Scientific | 95% | Not specified |

| 4-Bromo-DL-phenylalanine | Thermo Scientific, CymitQuimica | 98+% | HPLC, Titration |

| 4-Chloro-DL-phenylalanine | Thermo Scientific, Sigma-Aldrich | ≥98.0% | HPLC |

Physicochemical and Quality Specifications

While specific data for this compound is not published, the expected specifications can be inferred from its mono-halogenated counterparts. High-purity grades required for pharmaceutical research and peptide synthesis would necessitate rigorous quality control.

Table 2: Inferred Physicochemical and Quality Specifications for High-Purity this compound

| Parameter | Specification | Analytical Method |

| Appearance | White to off-white powder | Visual Inspection |

| Identity | Conforms to structure | ¹H NMR, ¹³C NMR, Mass Spectrometry |

| Purity (HPLC) | ≥98% | HPLC |

| Enantiomeric Purity | ≥99% D-isomer | Chiral HPLC |

| Solubility | Soluble in aqueous base | Visual Inspection |

| Residual Solvents | To be specified (e.g., <0.5%) | GC-HS |

| Heavy Metals | To be specified (e.g., <10 ppm) | ICP-MS |

Experimental Protocols

The synthesis and analysis of this compound would involve multi-step chemical synthesis followed by stringent purification and characterization.

Plausible Synthetic Protocol: Asymmetric Synthesis from 4-Bromo-2-chlorobenzaldehyde

A plausible route for the enantioselective synthesis of this compound could start from 4-bromo-2-chlorobenzaldehyde. This method is adapted from established procedures for the synthesis of other unnatural amino acids.

-

Strecker Synthesis: Reaction of 4-bromo-2-chlorobenzaldehyde with ammonia and cyanide to form the corresponding aminonitrile.

-

Chiral Resolution: Enantioselective hydrolysis of the aminonitrile using a chiral acid or enzymatic resolution to isolate the D-enantiomer.

-

Hydrolysis: Acid hydrolysis of the resolved aminonitrile to yield this compound.

-

Purification: The final product would be purified by recrystallization or preparative chromatography to achieve high purity.

Key Analytical Methodologies

1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of water with 0.1% trifluoroacetic acid (TFA) and acetonitrile with 0.1% TFA.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 220 nm.

-

Purpose: To determine the chemical purity of the final compound.

2. Chiral HPLC for Enantiomeric Purity Determination

-

Column: A chiral stationary phase column designed for amino acid enantiomer separation (e.g., based on cyclodextrin or ligand-exchange).

-

Mobile Phase: Isocratic mixture of a buffered aqueous solution and an organic modifier (e.g., copper (II) sulfate solution and methanol).

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Purpose: To confirm the high enantiomeric excess of the D-isomer.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

-

Spectrometer: 400 MHz or higher.

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterium oxide (D₂O) with a suitable base.

-

Experiments: ¹H NMR, ¹³C NMR, COSY, HSQC.

-

Purpose: To confirm the chemical structure and identify the positions of the bromine and chlorine substituents on the phenyl ring.

4. Mass Spectrometry (MS) for Molecular Weight Verification

-

Technique: Electrospray ionization (ESI) in positive ion mode.

-

Analysis: High-resolution mass spectrometry (HRMS) to confirm the exact mass and elemental composition.

-

Purpose: To verify the molecular weight of this compound.

Visualizing Workflows and Pathways

Experimental Workflow for Synthesis and Quality Control

The following diagram illustrates a typical workflow for the custom synthesis and quality control of high-purity this compound.

Caption: A logical workflow for the synthesis and quality control of the target compound.

Hypothetical Signaling Pathway Application

Halogenated phenylalanines are often incorporated into peptides to modulate their interaction with biological targets. For instance, a peptide containing this compound could be designed as a potent and selective antagonist for a G-protein coupled receptor (GPCR). The halogen atoms could enhance binding affinity through halogen bonding or by altering the peptide's conformation to better fit the receptor's binding pocket.

Caption: Hypothetical antagonistic action of a modified peptide on a GPCR signaling pathway.

In-Depth Technical Guide: Theoretical and Computational Studies on 4-Bromo-2-chloro-L-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-2-chloro-L-phenylalanine is a synthetically derived, non-proteinogenic amino acid. Its unique halogenation pattern on the phenyl ring suggests its potential as a valuable tool in biochemical research and as a building block in drug discovery. The presence of both bromine and chlorine atoms is expected to significantly influence its physicochemical properties, including lipophilicity, electronic distribution, and conformational preferences, thereby modulating its biological activity. This technical guide provides a comprehensive overview of the theoretical and computational aspects of 4-Bromo-2-chloro-L-phenylalanine, alongside a proposed synthetic protocol and a discussion of its potential biological significance based on studies of related halogenated phenylalanine analogs.

Physicochemical Properties

| Property | 4-Bromo-2-chloro-DL-phenylalanine | Fmoc-2-chloro,4-bromo-L-phenylalanine | Reference |

| CAS Number | 444727-07-5 | 1998643-74-5 | [1][2] |

| Molecular Weight | 278.53 g/mol | 500.77 g/mol | [1][2] |

| Molecular Formula | C₉H₉BrClNO₂ | C₂₄H₁₉BrClNO₄ | [1][2] |

| Appearance | Not specified | Off-white powder | [2] |

| Purity | Not specified | ≥ 99.5% (Chiral HPLC) | [2] |

| Storage Conditions | Not specified | 0 - 8 °C | [2] |

Proposed Synthesis

A definitive, published synthetic route specifically for 4-Bromo-2-chloro-L-phenylalanine is not currently available. However, based on established methods for the synthesis of halogenated and other unnatural phenylalanine derivatives, a plausible multi-step synthesis can be proposed.[3][4][5] A common strategy involves the asymmetric alkylation of a protected glycine Schiff base with a substituted benzyl bromide.[4]

Experimental Protocol: Proposed Asymmetric Synthesis

Objective: To synthesize enantiomerically pure 4-Bromo-2-chloro-L-phenylalanine.

Materials:

-

N-(Diphenylmethylene)glycine tert-butyl ester

-

4-Bromo-2-chlorobenzyl bromide (requires synthesis from 4-bromo-2-chlorotoluene)

-

O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide (phase-transfer catalyst)

-

Toluene

-

50% Aqueous potassium hydroxide

-

Hydrochloric acid

-

Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

-

Synthesis of 4-Bromo-2-chlorobenzyl bromide: This starting material can be synthesized from 4-bromo-2-chlorotoluene via free-radical bromination using N-bromosuccinimide (NBS) and a radical initiator such as benzoyl peroxide in a suitable solvent like carbon tetrachloride, followed by purification.

-

Asymmetric Phase-Transfer Catalyzed Alkylation:

-

To a solution of N-(diphenylmethylene)glycine tert-butyl ester and the phase-transfer catalyst in toluene, add 50% aqueous potassium hydroxide.

-

Cool the mixture to 0-5 °C and add a solution of 4-bromo-2-chlorobenzyl bromide in toluene dropwise.

-

Stir the reaction mixture vigorously at low temperature for several hours until the reaction is complete (monitored by TLC).

-

Perform an aqueous workup to isolate the protected product.

-

-

Deprotection:

-

Hydrolyze the resulting protected amino acid ester with aqueous hydrochloric acid under reflux.

-

This step will remove both the N-(diphenylmethylene) and the tert-butyl ester protecting groups.

-

-

Purification:

-

Isolate the crude 4-Bromo-2-chloro-L-phenylalanine.

-

Purify the final product by recrystallization or ion-exchange chromatography to achieve high purity.

-

dot

References

- 1. 4-Bromo-2-chloro-DL-phenylalanine | 444727-07-5 [sigmaaldrich.com]

- 2. chemimpex.com [chemimpex.com]

- 3. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]

- 4. Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives Catalyzed by Cinchona Alkaloid Quaternary Ammonium Salts as Asymmetric Phase Transfer Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fluorescent α-amino acids via Heck–Matsuda reactions of phenylalanine-derived arenediazonium salts - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01096A [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols: 4-Bromo-2-chloro-D-phenylalanine in Protein Engineering

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of the unnatural amino acid (UAA) 4-Bromo-2-chloro-D-phenylalanine in protein engineering. While specific data for this di-halogenated D-amino acid is emerging, this document extrapolates from studies on related halogenated phenylalanines to provide practical guidance and protocols.

Introduction to this compound

This compound is a synthetic amino acid that can be site-specifically incorporated into proteins using genetic code expansion technologies. Its unique properties, including the presence of two different halogen atoms (bromine and chlorine) and its D-chiral configuration, make it a valuable tool for various applications in protein engineering and drug development.

Key Features:

-

Heavy Atoms for Phasing in X-ray Crystallography: The bromine and chlorine atoms provide significant electron density, making this UAA an excellent tool for solving the phase problem in X-ray crystallography.

-

Probing Protein Structure and Function: The bulky and hydrophobic nature of the substituted phenyl ring can be used to probe steric and electronic interactions within a protein's active site or at protein-protein interfaces.

-

Enhanced Protein Stability: Halogen bonds can contribute to the overall stability of a protein structure.

-

Modulator of Biological Activity: As an analog of phenylalanine, it can be used to modify the activity of enzymes or the binding affinity of receptors.[1][2]

-

D-Configuration for Proteolytic Resistance: The incorporation of a D-amino acid can render the peptide backbone at that position resistant to cleavage by common proteases, which is highly desirable for therapeutic proteins and peptides.

Applications in Protein Engineering and Drug Development

The site-specific incorporation of this compound opens up a range of possibilities for protein design and therapeutic development.

-

Structural Biology: The primary application is in X-ray crystallography as a phasing tool. The anomalous scattering from the bromine atom is particularly useful for single-wavelength anomalous dispersion (SAD) or multi-wavelength anomalous dispersion (MAD) experiments.

-

Enzyme Engineering: By replacing a key phenylalanine residue in an enzyme's active site, it is possible to alter substrate specificity or catalytic activity.[3] The altered electronic properties of the phenyl ring can influence transition state stabilization.

-

Receptor-Ligand Interaction Studies: Incorporating this UAA into a receptor's ligand-binding pocket can provide insights into the binding mode of small molecules or other proteins. This is particularly relevant for G-protein coupled receptors (GPCRs) and other membrane proteins.[4][5]

-

Therapeutic Protein Development: The introduction of a D-amino acid can significantly increase the in vivo half-life of a therapeutic protein or peptide by making it resistant to proteolytic degradation.[1][6] This is a critical consideration in the development of biopharmaceuticals.

-

Probing Protein-Protein Interactions: The UAA can be placed at a protein-protein interface to study the contribution of specific residues to the binding affinity and specificity of the interaction.

Quantitative Data Summary

The following tables summarize typical quantitative data that can be obtained when incorporating halogenated phenylalanine analogs into proteins. Note that specific values for this compound will need to be determined empirically for each target protein.

Table 1: Protein Stability Effects of Halogenated Phenylalanine Analogs

| Unnatural Amino Acid | Protein | Change in Melting Temperature (ΔTm, °C) | Reference |

| 4-Bromo-L-phenylalanine | Villin Headpiece Subdomain | +1.2 | [7] |

| 4-Fluoro-L-phenylalanine | Villin Headpiece Subdomain | +0.6 | [7] |

| 3,4-Dichloro-L-phenylalanine | α2D | +2.8 | [7] |

| This compound | Hypothetical Protein X | To be determined |

Table 2: Kinetic Parameters of an Enzyme with an Incorporated Halogenated Phenylalanine

| Enzyme Variant | Substrate | Km (µM) | Vmax (µmol/min/mg) | Reference |

| Wild-Type P99 Cephalosporinase | Nitrocefin | 50 | 167 | [3] |

| P99 Cephalosporinase (Phe->4-Bromo-Phe) | Nitrocefin | To be determined | To be determined | |

| P99 Cephalosporinase (Phe->4-Bromo-2-chloro-D-Phe) | Nitrocefin | To be determined | To be determined |

Experimental Protocols

The site-specific incorporation of this compound is typically achieved using the amber stop codon (TAG) suppression methodology in a suitable expression host.

General Workflow for UAA Incorporation

Workflow for site-specific incorporation of this compound.

Protocol for Incorporation in E. coli

Materials:

-

E. coli expression strain (e.g., BL21(DE3))

-

Expression plasmid for the target protein with an in-frame amber (TAG) codon at the desired position.

-

pEVOL plasmid encoding an orthogonal aminoacyl-tRNA synthetase/tRNACUA pair specific for this compound.

-

This compound (sterile-filtered stock solution).

-

Minimal media (e.g., M9) supplemented with necessary antibiotics, glucose, and amino acids (except phenylalanine).

-

IPTG for induction.

Procedure:

-

Co-transform the E. coli expression strain with the target protein plasmid and the pEVOL plasmid.

-

Select colonies on LB agar plates containing the appropriate antibiotics.

-

Inoculate a single colony into 5 mL of LB medium with antibiotics and grow overnight at 37°C.

-

The next day, inoculate 500 mL of minimal medium with the overnight culture to an OD600 of 0.05-0.1.

-

Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.

-

Add this compound to a final concentration of 1 mM.

-

Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

-

Reduce the temperature to 18-25°C and continue to grow for another 16-24 hours.

-

Harvest the cells by centrifugation.

-

Purify the protein using standard chromatography techniques.

-

Verify the incorporation of the UAA by mass spectrometry.

Protocol for Incorporation in Mammalian Cells

Materials:

-

Mammalian cell line (e.g., HEK293T, CHO).

-

Expression plasmid for the target protein with an in-frame TAG codon.

-

Expression plasmid for the orthogonal aminoacyl-tRNA synthetase/tRNACUA pair.

-

Transfection reagent.

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

-

This compound (sterile-filtered stock solution).

Procedure:

-

Seed the mammalian cells in a culture dish to be 70-80% confluent on the day of transfection.

-

Co-transfect the cells with the target protein plasmid and the synthetase/tRNA plasmid using a suitable transfection reagent.

-

24 hours post-transfection, replace the medium with fresh medium containing 1 mM this compound.

-

Incubate the cells for 48-72 hours to allow for protein expression.

-

Harvest the cells and lyse them to extract the protein.

-

Purify the target protein using affinity chromatography.

-

Confirm the incorporation of the UAA via mass spectrometry or Western blot analysis with an antibody that recognizes a tag on the protein.

Application Example: Probing a GPCR Ligand Binding Pocket

This diagram illustrates a hypothetical scenario where this compound is incorporated into a GPCR to study its interaction with a novel ligand.

Studying GPCR-ligand interactions using an engineered receptor.

Conclusion

This compound is a powerful tool for protein engineers and drug developers. Its unique combination of properties allows for novel approaches to protein structure determination, functional analysis, and the development of more stable and effective therapeutic proteins. While the protocols provided here are based on established methods for UAA incorporation, optimization will be required for each specific protein of interest. The continued development of genetic code expansion technologies will undoubtedly lead to even broader applications for this and other unnatural amino acids in the future.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Chemical complementation: A reaction-independent genetic assay for enzyme catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of GPCR ligands for probing signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Non‐additive stabilization by halogenated amino acids reveals protein plasticity on a sub‐angstrom scale - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 4-Bromo-2-chloro-D-phenylalanine in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 4-Bromo-2-chloro-D-phenylalanine in solid-phase peptide synthesis (SPPS). The incorporation of this unnatural amino acid offers a valuable tool for creating novel peptides with unique structural and functional properties, beneficial for drug discovery and development.

The presence of halogen atoms on the phenyl ring can introduce specific steric and electronic effects, potentially enhancing binding affinity, metabolic stability, and providing a handle for further chemical modification. This document outlines the necessary materials, equipment, and step-by-step procedures for the successful synthesis of peptides containing this compound.

Physicochemical Properties of Fmoc-4-Bromo-2-chloro-D-phenylalanine

Effective solid-phase peptide synthesis begins with a thorough understanding of the building block's properties. The following table summarizes the key characteristics of the N-α-Fmoc protected this compound.

| Property | Value | Reference |

| Synonyms | Fmoc-D-Phe(4-Br, 2-Cl)-OH | Inferred from similar compounds |

| Molecular Formula | C₂₄H₁₉BrClNO₄ | Chem-Impex[1] |

| Molecular Weight | 500.77 g/mol | Chem-Impex[1] |

| Appearance | Off-white powder | Chem-Impex[1] |

| Purity (Chiral HPLC) | ≥ 99.5% | Chem-Impex[1] |

| Storage Conditions | Store at 0 - 8 °C | Chem-Impex[1][2] |

Experimental Protocols

The following protocols are based on standard Fmoc/tBu solid-phase peptide synthesis strategies.[3][4] Adjustments may be necessary depending on the specific peptide sequence and the scale of the synthesis.

Resin Selection and Swelling

The choice of resin depends on the desired C-terminal functionality. For a C-terminal amide, a Rink Amide resin is suitable. For a C-terminal carboxylic acid, a 2-chlorotrityl chloride or Wang resin is recommended.[5]

-

Materials:

-

Rink Amide resin (or other appropriate resin)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Solid-phase synthesis vessel

-

-

Procedure:

-

Place the desired amount of resin in a solid-phase synthesis vessel.

-

Add DMF to the resin and allow it to swell for at least 30 minutes at room temperature.

-

Drain the DMF and wash the resin three times with DMF, followed by three times with DCM, and then three times with DMF.

-

Fmoc Deprotection

This step removes the temporary Fmoc protecting group from the N-terminus of the growing peptide chain.

-

Materials:

-

20% (v/v) piperidine in DMF

-

DMF

-

-

Procedure:

-

Add the 20% piperidine solution to the resin.

-

Agitate the mixture for 5 minutes at room temperature.

-

Drain the solution.

-

Add a fresh portion of 20% piperidine solution and agitate for an additional 10 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine.

-

Amino Acid Coupling

This protocol describes the coupling of Fmoc-4-Bromo-2-chloro-D-phenylalanine to the deprotected N-terminus of the resin-bound peptide.

-

Materials:

-

Fmoc-4-Bromo-2-chloro-D-phenylalanine

-

Coupling reagent (e.g., HBTU, HATU, or PyBOP)

-

Base (e.g., N,N-Diisopropylethylamine - DIEA)

-

DMF

-

-

Procedure:

-

Dissolve Fmoc-4-Bromo-2-chloro-D-phenylalanine (3 equivalents relative to resin loading) and the coupling reagent (e.g., HBTU, 2.9 equivalents) in DMF.

-

Add DIEA (6 equivalents) to the solution and pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

To ensure complete coupling, a ninhydrin test (Kaiser test) can be performed.[6] If the test is positive (indicating free amines), the coupling step should be repeated.

-

After successful coupling, drain the solution and wash the resin with DMF (3 times), DCM (3 times), and DMF (3 times).

-

Cleavage and Deprotection

This final step cleaves the synthesized peptide from the resin and removes the side-chain protecting groups.

-

Materials:

-

Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water.

-

Cold diethyl ether

-

-

Procedure:

-

Wash the peptide-resin with DCM and dry it under a stream of nitrogen.

-

Add the cleavage cocktail to the resin.

-

Agitate the mixture for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide.

-

Wash the peptide pellet with cold diethyl ether and centrifuge again. Repeat this step twice.

-

Dry the peptide pellet under vacuum.

-

Purification and Analysis

The crude peptide should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity confirmed by mass spectrometry (e.g., MALDI-TOF or ESI-MS).

| Parameter | Typical Conditions |

| Purification Column | C18 reverse-phase column |

| Mobile Phase A | 0.1% TFA in water |

| Mobile Phase B | 0.1% TFA in acetonitrile |

| Gradient | A linear gradient of increasing Mobile Phase B (e.g., 5-65% B over 30 minutes) is commonly used.[3] |

| Detection | UV absorbance at 214 nm and 280 nm. The presence of the brominated and chlorinated phenyl ring may also allow for detection at other wavelengths. |

| Analysis | Mass spectrometry to confirm the molecular weight of the purified peptide. |

Visualized Workflows and Concepts

To further clarify the experimental process and conceptual framework, the following diagrams are provided.

Caption: General workflow for solid-phase peptide synthesis (SPPS).

Caption: Key steps in the amino acid coupling reaction.

Caption: Conceptual applications of peptides with unnatural amino acids.

Applications and Considerations

The incorporation of this compound into peptides can be leveraged for several applications in research and drug development:

-

Drug Development: The unique stereochemistry (D-amino acid) and halogenation can confer resistance to proteolytic degradation, a common challenge with peptide-based therapeutics.[7] The modified phenyl ring can also explore different binding pockets in target proteins, potentially leading to increased potency and selectivity.[2]

-

Biochemical Probes: The bromo and chloro substituents can serve as handles for further chemical modifications, such as cross-linking to target proteins or the attachment of fluorescent or radioactive labels for use as molecular probes.[8]

-

Structural Biology: Peptides containing this amino acid can be used in structural studies (e.g., X-ray crystallography or NMR) to probe the interactions between a peptide and its target. The heavy halogen atoms can also aid in solving crystal structures.

Important Considerations:

-

Steric Hindrance: The di-substituted phenyl ring may introduce steric bulk, which could potentially slow down the coupling reaction. It is crucial to monitor the coupling efficiency and, if necessary, perform a double coupling.

-

Side Reactions: While the bromo and chloro groups are generally stable under standard SPPS conditions, it is important to be aware of potential side reactions, especially during the final cleavage step with strong acids. The use of scavengers like TIS is recommended to prevent side-product formation.

-

Purity of the Building Block: The purity of the Fmoc-4-Bromo-2-chloro-D-phenylalanine is critical for the successful synthesis of the target peptide. Ensure that the amino acid derivative is of high purity to avoid the incorporation of impurities into the peptide sequence.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. A Diphenylalanine Based Pentapeptide with Fibrillating Self-Assembling Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. peptide.com [peptide.com]

- 5. chem.uci.edu [chem.uci.edu]

- 6. peptide.com [peptide.com]

- 7. New peptide architectures through C–H activation stapling between tryptophan–phenylalanine/tyrosine residues - PMC [pmc.ncbi.nlm.nih.gov]

- 8. med.stanford.edu [med.stanford.edu]

Application Notes and Protocols for Site-Specific Incorporation of Unnatural Amino Acids

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the site-specific incorporation of unnatural amino acids (Uaas) into proteins. The methodologies described herein are essential for advanced protein engineering, enabling the introduction of novel chemical functionalities to study protein structure and function, develop new therapeutics, and create novel biomaterials. The primary method detailed is the amber stop codon suppression technique, a widely adopted and robust strategy for expanding the genetic code in both prokaryotic and eukaryotic systems, as well as in cell-free protein synthesis platforms.

Overview of Amber Stop Codon Suppression

The site-specific incorporation of Uaas is most commonly achieved through the reassignment of a nonsense codon, typically the amber stop codon (UAG).[1] This strategy relies on an orthogonal translation system, which consists of an engineered aminoacyl-tRNA synthetase (aaRS) and its cognate suppressor tRNA (tRNACUA).[1][2] This orthogonal pair functions independently of the host cell's endogenous translational machinery.[1]

The process can be summarized in the following key steps:

-

Gene Mutagenesis: The gene encoding the protein of interest is mutated to introduce an amber stop codon (TAG) at the desired site of Uaa incorporation.[3]

-

Expression of Orthogonal Components: The orthogonal aaRS and suppressor tRNA are co-expressed with the mutant gene of interest.[4]

-

Supplementation with Uaa: The unnatural amino acid is added to the cell culture medium or cell-free reaction.[4]

-

Uaa Incorporation: The orthogonal aaRS specifically recognizes and charges its cognate suppressor tRNA with the Uaa. This acylated tRNA then recognizes the amber codon on the mRNA and incorporates the Uaa into the growing polypeptide chain, allowing for the synthesis of a full-length protein containing the Uaa at the specified position.[1]

Experimental Workflows and Signaling Pathways

General Workflow for Uaa Incorporation in E. coli

Caption: Workflow for Uaa incorporation in E. coli.

Uaa Incorporation Pathway via Amber Suppression

Caption: Amber suppression pathway for Uaa incorporation.

Quantitative Data Summary

The efficiency of Uaa incorporation and the yield of the resulting protein can vary depending on the expression system, the specific Uaa, the orthogonal pair used, and the position of the UAG codon. Below is a summary of reported yields for different systems.

| Expression System | Protein Model | Unnatural Amino Acid | Reported Yield | Reference |

| E. coli | GFP reporter | p-azido-L-phenylalanine (pAzF) | ~1-5 mg/L | [5] |

| E. coli | Myoglobin | p-azido-L-phenylalanine (pAzF) | ~0.5-2 mg/L | [1] |

| Mammalian Cells (HEK293T) | eGFP | p-azido-L-phenylalanine (AzF) | Not explicitly quantified, but successful incorporation shown by Western blot.[6] | [6] |

| Mammalian Cells | Dihydrofolate Reductase | Dansyl-alanine | ~0.1-0.5 mg/L | [4] |

| Cell-Free (E. coli S30) | sfGFP | p-propargyloxyphenylalanine (pPaF) | ~1 mg/mL | [7][8] |

| Cell-Free (E. coli S30) | Dihydrofolate Reductase | N-acetyl-lysine | ~0.2-0.8 mg/mL | [8] |

Detailed Experimental Protocols

Protocol 1: Site-Specific Uaa Incorporation in E. coli

This protocol is adapted for the incorporation of a Uaa into a target protein expressed in E. coli using an amber suppressor plasmid system.

Materials:

-

Expression vector for the gene of interest with an amber (TAG) codon at the desired position.

-

Plasmid encoding the orthogonal aminoacyl-tRNA synthetase (aaRS) and suppressor tRNA (e.g., pEVOL).

-

Chemically competent E. coli expression strain (e.g., BL21(DE3)).

-

Luria-Bertani (LB) agar plates and broth.

-

Appropriate antibiotics for plasmid selection.

-

Unnatural amino acid (Uaa).

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Buffers for protein purification (e.g., lysis buffer, wash buffer, elution buffer).

-

Protein purification resin (e.g., Ni-NTA for His-tagged proteins).

Procedure:

-

Transformation:

-

Co-transform the expression vector containing the gene of interest and the orthogonal pair plasmid into chemically competent E. coli cells.

-

Plate the transformed cells on LB agar plates containing the appropriate antibiotics.

-

Incubate overnight at 37°C.

-

-

Expression:

-

Inoculate a single colony into 5 mL of LB broth with antibiotics and grow overnight at 37°C with shaking.

-

The next day, inoculate 1 L of LB broth with the overnight culture.

-

Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.

-

Add the Uaa to a final concentration of 1-2 mM.[9]

-

Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

-

Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 16-24 hours.

-

-

Purification:

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in lysis buffer and lyse the cells (e.g., by sonication).

-

Clarify the lysate by centrifugation.

-

Purify the protein from the supernatant using an appropriate chromatography method (e.g., affinity chromatography for tagged proteins).

-

-

Analysis:

-

Analyze the purified protein by SDS-PAGE to confirm the expression of the full-length protein.

-

Confirm the incorporation of the Uaa by mass spectrometry.

-

Protocol 2: Site-Specific Uaa Incorporation in Mammalian Cells

This protocol describes the transient transfection of mammalian cells for the expression of a protein containing a Uaa.[3][4]

Materials:

-

Mammalian expression vector for the gene of interest with an in-frame amber (TAG) codon.

-

Expression vector for the orthogonal aaRS and suppressor tRNA.

-

Mammalian cell line (e.g., HEK293T).

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

-

Transfection reagent (e.g., Lipofectamine).

-

Unnatural amino acid.

-

Phosphate-buffered saline (PBS).

-

Cell lysis buffer.

Procedure:

-

Cell Culture and Transfection:

-

Plate the mammalian cells in a suitable culture dish and grow to 70-90% confluency.

-

On the day of transfection, prepare the DNA-transfection reagent complexes according to the manufacturer's protocol. A common plasmid ratio for the protein of interest, aaRS, and tRNA is 1:1:1.[6]

-

Add the complexes to the cells.

-

Incubate for 4-6 hours at 37°C in a CO2 incubator.

-

Replace the transfection medium with fresh culture medium containing the Uaa (e.g., 100-500 µM).[6]

-

-

Protein Expression and Harvest:

-

Incubate the cells for 48-72 hours to allow for protein expression.

-

Wash the cells with PBS and harvest them.

-

Lyse the cells using a suitable lysis buffer.

-

Clarify the lysate by centrifugation.

-

-

Analysis:

-

Analyze the cell lysate by Western blotting using an antibody against the protein of interest or an affinity tag to confirm the expression of the full-length protein.

-

For purification, the protein can be isolated from the lysate using affinity chromatography.

-

Protocol 3: Cell-Free Protein Synthesis (CFPS) with Uaa Incorporation

This protocol outlines a general procedure for Uaa incorporation using an E. coli S30 extract-based cell-free protein synthesis system.[7][10]

Materials:

-

E. coli S30 cell extract.

-

Reaction mixture containing buffers, salts, amino acids (excluding the one to be replaced), and an energy source.

-

Plasmid or linear DNA template encoding the gene of interest with an amber codon.

-

Purified orthogonal aaRS and suppressor tRNA.

-

Unnatural amino acid.

Procedure:

-

Reaction Setup:

-

Thaw all components on ice.

-

In a microcentrifuge tube, combine the S30 extract, reaction mixture, DNA template, orthogonal aaRS, suppressor tRNA, and the Uaa.

-

The final concentration of the Uaa is typically in the range of 1-2 mM.

-

-

Incubation:

-

Incubate the reaction mixture at 30-37°C for 2-4 hours. For higher yields, a dialysis-based CFPS system can be used for up to 24 hours.[8]

-

-

Analysis:

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low or no full-length protein expression | Inefficient amber suppression. | - Increase the concentration of the Uaa. - Optimize the ratio of the gene of interest plasmid to the orthogonal pair plasmid.[6] - Use a different orthogonal pair. - In E. coli, use a strain with a modified release factor 1 (RF1) to reduce competition at the amber codon.[1] |

| Toxicity of the Uaa or the expressed protein. | - Lower the induction temperature and/or IPTG concentration for E. coli expression. - Use a cell-free system to bypass cell viability issues.[7] | |

| Truncated protein observed | Amber codon is being recognized as a stop codon. | - Increase the expression level of the suppressor tRNA and aaRS. - Ensure the Uaa is stable in the culture medium. |

| Misincorporation of natural amino acids | The orthogonal aaRS is not entirely specific for the Uaa. | - Re-engineer the aaRS for higher specificity. - Use a structurally distinct Uaa. |

These protocols and notes provide a comprehensive guide for researchers to successfully incorporate unnatural amino acids into proteins for a wide range of applications. The flexibility of this technology opens up new avenues for protein engineering and drug discovery.

References

- 1. Site-Specific Incorporation of Unnatural Amino Acids into Escherichia coli Recombinant Protein: Methodology Development and Recent Achievement [mdpi.com]

- 2. Incorporation of non-canonical amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Site-specific incorporation of non-natural amino acids into proteins in mammalian cells with an expanded genetic code - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Site-specific incorporation of unnatural amino acids into proteins in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Site-Specific Incorporation of Unnatural Amino Acids as Probes for Protein Conformational Changes | Springer Nature Experiments [experiments.springernature.com]

- 6. Evaluation and optimisation of unnatural amino acid incorporation and bioorthogonal bioconjugation for site-specific fluorescent labelling of proteins expressed in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Site-Specific Incorporation of Unnatural Amino Acids into Proteins by Cell-Free Protein Synthesis | Springer Nature Experiments [experiments.springernature.com]

- 9. Experimental methods for scanning unnatural amino acid mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for 4-Bromo-2-chloro-D-phenylalanine in Drug Discovery

Note to the Reader: As of November 2025, detailed experimental data and established applications for the specific compound 4-Bromo-2-chloro-D-phenylalanine in peer-reviewed literature are limited. This document provides a generalized framework based on the known applications of related halogenated D-phenylalanine derivatives. The protocols and potential applications described herein are extrapolations and should be adapted and validated for the specific compound of interest.

Introduction

This compound is a synthetic, non-proteinogenic amino acid. Its structure, featuring both bromine and chlorine atoms on the phenyl ring of D-phenylalanine, suggests its potential utility as a unique building block in medicinal chemistry and drug discovery. The incorporation of halogens can significantly alter the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and ability to form halogen bonds, thereby influencing its pharmacokinetic profile and biological activity.